![molecular formula C10H12ClNO2 B2652253 5-Tert-butyl-2-chloropyridine-3-carboxylic acid CAS No. 1784306-92-8](/img/structure/B2652253.png)
5-Tert-butyl-2-chloropyridine-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Pyrrole Precursors
Research by Wasserman et al. (2004) explores the singlet oxygen reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, leading to the synthesis of 5-substituted pyrroles, which are precursors for various compounds, including prodigiosin analogues. This study highlights a method for synthesizing complex pyrrole structures that could be analogous to the reactivity and synthetic utility of "5-Tert-butyl-2-chloropyridine-3-carboxylic acid" in generating pyrrole derivatives (Wasserman et al., 2004).
Asymmetric Synthesis of Pyrrolidines
Chung et al. (2005) describe an enantioselective synthesis of pyrrolidines from nitrile anion cyclization, leading to tert-butyl-4-arylpyrrolidine-3-carboxylic acid with high yield and enantiomeric excess. This process illustrates the potential of using tert-butyl carboxylic acid derivatives in asymmetric synthesis, which may extend to compounds like "this compound" for the development of enantioselective syntheses (Chung et al., 2005).
Development of Coordination Polymers
Zhou et al. (2009) conducted a study on the assembly of coordination polymers involving isophthalic acid derivatives, including tert-butyl-substituted variants. The research demonstrates how substituents on carboxylic acids influence the structural formation of coordination polymers, suggesting that "this compound" could play a role in the design of new polymeric materials with tailored properties (Zhou et al., 2009).
Biosynthesis Intermediates
Liu et al. (2018) explore the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin drugs, using carbonyl reductase. Although this study focuses on a different compound, it underscores the utility of tert-butyl carboxylic acids in biosynthetic pathways, potentially including "this compound" in the synthesis of pharmaceutical intermediates (Liu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-2-chloropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)6-4-7(9(13)14)8(11)12-5-6/h4-5H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKUBVCBUCQSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1784306-92-8 |
Source
|
Record name | 5-tert-butyl-2-chloropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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